molecular formula C8H9N3O4 B5918239 ethyl N-(3-nitropyridin-4-yl)carbamate CAS No. 90223-38-4

ethyl N-(3-nitropyridin-4-yl)carbamate

Cat. No.: B5918239
CAS No.: 90223-38-4
M. Wt: 211.17 g/mol
InChI Key: VENNERPQXXLLRT-UHFFFAOYSA-N
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Description

Ethyl N-(3-nitropyridin-4-yl)carbamate is an organic compound with the molecular formula C8H9N3O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(3-nitropyridin-4-yl)carbamate can be synthesized through several methods. One common approach involves the ammonolysis of 3-nitroisonicotinic acid ethyl esters, followed by a modified Hofmann reaction of 3-nitroisonicotinamides . Another method includes the cleavage of ethyl (2-aryl-3-nitropyridin-4-yl)carbamates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-nitropyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl N-(3-nitropyridin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl N-(3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-(3-nitropyridin-4-yl)carbamate can be compared with other similar compounds, such as:

    Ethyl (2-nitropyridin-3-yl)carbamate: Similar in structure but with different substitution patterns.

    Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate: Contains a cyclopropyl group instead of an ethyl group.

These compounds may have different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific applications and effects.

Properties

IUPAC Name

ethyl N-(3-nitropyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-2-15-8(12)10-6-3-4-9-5-7(6)11(13)14/h3-5H,2H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENNERPQXXLLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90223-38-4
Record name 90223-38-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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